2-(1,3-Thiazol-2-yl)morpholine
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Overview
Description
2-(1,3-Thiazol-2-yl)morpholine is a heterocyclic compound that features both a thiazole ring and a morpholine ring The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-2-yl)morpholine typically involves the reaction of 2-chloro-1,3-thiazole with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Thiazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(1,3-Thiazol-2-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-(1,3-Thiazol-2-yl)morpholine can be compared with other thiazole and morpholine derivatives, such as:
2-(1,3-Benzothiazol-2-yl)morpholine: Similar structure but with a benzene ring fused to the thiazole ring.
2-(1,3-Oxazol-2-yl)morpholine: Contains an oxazole ring instead of a thiazole ring.
2-(1,3-Thiazol-2-yl)piperidine: Features a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its combined thiazole and morpholine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-10-6(5-8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMYPGSDOAQHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211526-76-9 |
Source
|
Record name | 1211526-76-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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